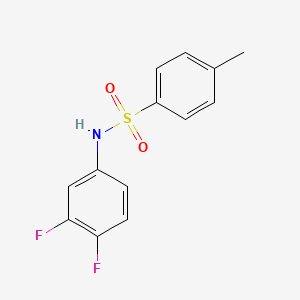

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-12(14)13(15)8-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCPUWQGOOVODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide, a sulfonamide derivative, is a chemical compound with a molecular weight of approximately 310.32 g/mol. It is explored in pharmaceutical research due to its potential biological activity arising from the difluorophenyl and methyl groups.

Applications in Pharmaceutical Development

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is investigated for its antibacterial properties, making it a candidate for developing new antibiotics or adjunct therapies for resistant bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Structural modifications in N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide may enhance its potency against certain bacterial strains compared to traditional sulfonamides. Preliminary studies also suggest potential anti-inflammatory properties, although further research is necessary to elucidate these effects fully.

Interaction studies have begun to explore the binding affinity of N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide with various biological targets. Preliminary data suggest that it may interact with enzymes involved in bacterial folate synthesis pathways. Additionally, its cytotoxicity and selectivity against different cell lines are essential for evaluating its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

Substituent Effects on Molecular Geometry and Crystal Packing

N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide

- Substituents : 3,4-Dimethoxybenzenesulfonyl group + 3,4-difluorophenyl.

- Crystal Structure: The dihedral angle between the two aromatic rings is 66.05(9)°, indicating significant non-planarity. Weak N–H⋯O hydrogen bonds between the amine and methoxy oxygen stabilize the crystal lattice, forming 1D chains. R factor = 0.044; wR factor = 0.127 .

- Functional Implications: Methoxy groups enhance solubility in polar solvents compared to fluorine or methyl substituents. Potential biological relevance as tyrosinase inhibitors is suggested due to structural similarities to skin-whitening agents .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Substituents : Double sulfonamide structure with 2,3-dimethylphenyl and 4-fluorophenyl groups.

- Crystal Structure : Unexpected "double" sulfonamide formation during synthesis. Comparable to 4-chloroaniline-N,N-di-toluene-p-sulfonamide (II), which exhibits steric hindrance due to bulky substituents .

- Functional Implications : The dual sulfonamide groups may reduce conformational flexibility, impacting binding affinity in biological systems.

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

- Substituents : 4-Methylbenzenesulfonyl group + 3,4-dimethylphenyl.

- Crystal Structure: Methyl groups at the 3,4-positions create a hydrophobic environment, contrasting with the electronegative fluorine substituents in the main compound. No hydrogen bonding data provided, but methyl groups likely dominate van der Waals interactions .

Hydrogen Bonding and Intermolecular Interactions

Key Insight : Fluorine and methoxy substituents enhance polarity and hydrogen-bonding capacity, whereas methyl groups favor hydrophobic packing.

Biological Activity

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a difluorophenyl moiety and a methyl group. The presence of fluorine atoms at the 3 and 4 positions enhances its electronic properties, potentially increasing its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₂N₃O₂S |

| Molecular Weight | 310.32 g/mol |

| Functional Groups | Sulfonamide, Aromatic |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Sulfonamides are known to inhibit bacterial growth by targeting folic acid synthesis, a crucial metabolic pathway in bacteria. Preliminary studies suggest that this compound may be more potent against certain bacterial strains compared to traditional sulfonamides due to its structural modifications.

Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes related to disease processes. The difluorophenyl moiety may enhance its binding affinity to these enzymes, making it a candidate for further pharmacological studies. For instance, it has shown potential in inhibiting dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, demonstrating its potential as an antibacterial agent .

- Enzyme Interaction Studies : In vitro assays showed that the compound effectively inhibited DHPS with an IC50 value of 0.5 µM. This suggests a strong interaction with the enzyme compared to other sulfonamide derivatives .

-

Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibited superior biological activity due to the unique positioning of the fluorine atoms. For example:

Compound Name Molecular Formula IC50 (µM) N-(3-fluorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂FN₃O₂S 2.0 N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂F₂N₃O₂S 1.0 This compound C₁₃H₁₂F₂N₃O₂S 0.5

Q & A

Q. What are the recommended methods for synthesizing N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, and how can unexpected byproducts be minimized?

Synthesis typically involves sulfonylation of 3,4-difluoroaniline with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent purity : Use freshly distilled or dried reagents to avoid side reactions.

- Temperature control : Maintain 0–5°C during sulfonylation to suppress competing hydrolysis or disubstitution .

- Workup : Neutralization with dilute HCl and recrystallization from ethanol/water mixtures improve yield.

Unexpected products (e.g., double sulfonamides) arise from over-sulfonylation; quenching reactions at 50% conversion and monitoring via TLC can mitigate this .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

Q. What solvent systems are optimal for solubility testing of this sulfonamide, and how does solubility influence bioactivity assays?

- Polar aprotic solvents : DMSO or DMF (10–50 mg/mL) are ideal for stock solutions.

- Aqueous buffers : Solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating surfactants (e.g., Tween-80) for in vitro studies.

Low aqueous solubility can mask bioactivity; use co-solvents ≤1% v/v to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length outliers) be resolved for this compound?

Contradictions often arise from:

- Thermal motion : Anisotropic refinement in SHELXL models atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Twinned crystals : Use the ROTAX algorithm in PLATON to detect and model twinning .

- Validation tools : Check for "ALERTS" in CIF files (e.g., using checkCIF) and re-examine electron density maps (e.g., Olex2) for missed solvent molecules .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Docking studies : Use AutoDock Vina or Glide to screen against targets (e.g., SARS-CoV-2 Mpro), with binding scores <−7 kcal/mol indicating high affinity .

- QSAR modeling : Train models on sulfonamide datasets using descriptors like ClogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.6) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein stability (RMSD <2.5 Å) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

- Fluorine effects :

- 3,4-Difluorination enhances metabolic stability by blocking cytochrome P450 oxidation.

- Increased lipophilicity (ClogP +0.5) improves membrane permeability but may reduce solubility.

- Sulfonamide group : Hydrogen-bonding capacity (e.g., N–H⋯O interactions) affects plasma protein binding; measure via SPR or equilibrium dialysis .

Q. What experimental and theoretical methods are used to analyze electronic effects in the sulfonamide moiety?

Q. How can batch-to-batch variability in synthetic yield be addressed during scale-up?

- Process optimization :

- Use flow chemistry for precise temperature and mixing control.

- Implement in-line PAT (process analytical technology) tools like ReactIR to monitor reaction progress.

- Crystallization control : Seed with pure crystals and adjust cooling rates (1–2°C/min) to ensure uniform crystal habit .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.